molecular formula C27H25ClFN3O3S B2681594 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892759-55-6

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2681594
CAS No.: 892759-55-6
M. Wt: 526.02
InChI Key: SDOMYOXLTYQIDE-UHFFFAOYSA-N
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Description

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include a quinoline derivative, benzyl chloride, 3-chlorobenzenesulfonyl chloride, and 4-methylpiperazine. The reactions are usually carried out under controlled conditions with specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Halogen atoms or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while substitution reactions can produce a variety of substituted quinolones.

Scientific Research Applications

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known quinolone antibiotic with broad-spectrum activity.

    Levofloxacin: Another quinolone antibiotic used to treat various bacterial infections.

    Norfloxacin: A quinolone compound with applications in treating urinary tract infections.

Uniqueness

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other quinolones. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFN3O3S/c1-30-10-12-31(13-11-30)25-16-24-22(15-23(25)29)27(33)26(18-32(24)17-19-6-3-2-4-7-19)36(34,35)21-9-5-8-20(28)14-21/h2-9,14-16,18H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOMYOXLTYQIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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